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Compound of Interest

Compound Name: 3-(3-Benzothienyl)-D-alanine

Cat. No.: B555700

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(3-
Benzothienyl)-D-alanine, a key building block in the development of novel therapeutics. Due
to the limited availability of public experimental spectral data for this specific compound, this
guide presents a combination of known physical properties and predicted spectral data to aid
researchers in its identification and characterization. Detailed, generalized experimental
protocols for acquiring such data are also provided.

Physicochemical Properties

The fundamental physicochemical properties of 3-(3-Benzothienyl)-D-alanine are summarized
below.
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Property Value Source
CAS Number 111139-55-0 --INVALID-LINK--
--INVALID-LINK--, --INVALID-
Molecular Formula C11H11NO2S
LINK--
Molecular Weight 221.28 g/mol --INVALID-LINK--
. --INVALID-LINK--, --INVALID-
Appearance Almost white powder
LINK--
) ] --INVALID-LINK--, --INVALID-
Melting Point 236-240 °C

LINK--

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-(3-Benzothienyl)-D-alanine

based on its chemical structure and standard spectroscopic principles.

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
~7.95 d 1H Ar-H
~7.85 d 1H Ar-H
~7.40 m 2H Ar-H
~7.30 S 1H Thienyl-H
~4.20 t 1H a-CH
~3.40 d 2H B-CH2
~8.50 brs 2H NH2
~12.50 br s 1H COOH

Predicted **C NMR Spectral Data (125 MHz, DMSO-ds)
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Chemical Shift (8) ppm Assignment

~172.0 C=0

~140.0 Ar-C

~138.5 Ar-C

~130.0 Ar-C

~125.0 Ar-CH

~124.5 Ar-CH

~123.0 Ar-CH

~122.5 Ar-CH

~55.0 a-CH

~30.0 B-CH:
Predicted IR Spectral Data

Wavenumber (cm~2) Intensity Assighment

3400-3000 Broad O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching

1710 Strong C=.O stretching (carboxylic

acid)

~1600 Medium N-H bending

1580-1450 Medium to Strong Aromatic C=C stretching

~1250 Strong C-O stretching

~760 Strong Aromatic C-H bending

Predicted Mass Spectrometry Data (ESI+)

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Interpretation

222.0583 [M+H]* (Calculated for C11H12NO2S+)
205.0321 [M+H-NHs]*

176.0528 [M+H-COOH]*

134.0314 [CsH7S]* (Benzothienylmethyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic
compound like 3-(3-Benzothienyl)-D-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, D20 with pH adjustment).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 500 MHz

or equivalent).

» 'H NMR Acquisition:

o

Tune and shim the probe for the specific sample.

[¢]

Acquire a standard one-dimensional *H spectrum with a 90° pulse angle.

[¢]

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans will be necessary due to the lower natural abundance of 3C.

o Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin,
Mnova). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Collect a background spectrum of the clean ATR crystal.
o Collect the sample spectrum over a typical range of 4000-400 cm—1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile/water.

¢ Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

o Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate.
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o Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to
maximize the signal of the molecular ion.

o For fragmentation analysis (MS/MS), select the precursor ion ([M+H]*) and subject it to
collision-induced dissociation (CID).

o Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the
molecular ion and to propose structures for the major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a
novel amino acid derivative like 3-(3-Benzothienyl)-D-alanine.
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Synthesis and Characterization Workflow

Synthesis

Starting Materials

Reaction

(Chemical Synthesis)
Crude Product

e.g., Crystallization

Purification

Pure Compound

Structure Elucidation |Functional Groups

Molecular Weight

Spectroscopic Characterization

(NMR Spectroscopy) IR Spectroscopy (Mass Spectrometry)
Data Analysis
[Structure Confirmatior)

Click to download full resolution via product page

Caption: A flowchart of the synthesis and characterization process.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b555700?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of 3-(3-
Benzothienyl)-D-alanine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555700#spectral-data-for-3-3-benzothienyl-d-
alanine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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